2-(2-Ethoxyethoxy)-5-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyethoxy)-5-bromopyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethoxyethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethoxy)-5-bromopyridine typically involves the following steps:
-
Bromination of Pyridine: : The initial step involves the bromination of pyridine to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Introduction of Ethoxyethoxy Group: : The next step involves the introduction of the ethoxyethoxy group at the 2-position of the brominated pyridine. This can be accomplished through a nucleophilic substitution reaction using 2-chloroethoxyethanol in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)-5-bromopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to modify the ethoxyethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups at the 5-position.
Oxidation: Products include aldehydes or carboxylic acids derived from the ethoxyethoxy group.
Reduction: Products include dehalogenated pyridines or modified ethoxyethoxy derivatives.
Scientific Research Applications
2-(2-Ethoxyethoxy)-5-bromopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)-5-bromopyridine involves its interaction with specific molecular targets. The bromine atom and the ethoxyethoxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: This compound has a similar ethoxyethoxy group but lacks the pyridine ring and the bromine atom.
2-Ethoxyethanol: It has a simpler structure with only one ethoxy group and no pyridine ring or bromine atom.
5-Bromopyridine: This compound has the bromine atom at the 5-position but lacks the ethoxyethoxy group.
Uniqueness
2-(2-Ethoxyethoxy)-5-bromopyridine is unique due to the combination of the bromine atom and the ethoxyethoxy group on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-(2-ethoxyethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-2-12-5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVGEMXJEOQTAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=NC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625577 |
Source
|
Record name | 5-Bromo-2-(2-ethoxyethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249442-19-0 |
Source
|
Record name | 5-Bromo-2-(2-ethoxyethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.